Tamra-peg4-dbco

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

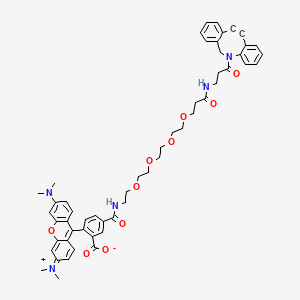

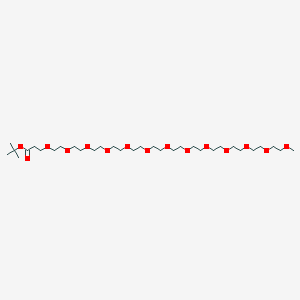

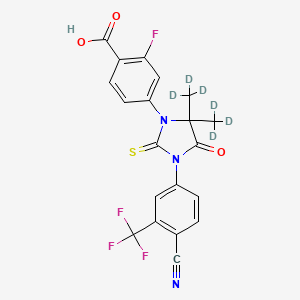

DBCO-PEG4-TAMRAは、ジベンゾシクロオクチン(DBCO)基、ポリエチレングリコール(PEG)スペーサー、およびテトラメチルローダミン(TAMRA)色素を組み合わせた化合物です。この化合物は、クリックケミストリー、特にアジド修飾生体分子の標識および検出に広く用いられています。 DBCO基は、銅フリーのクリックケミストリー反応である歪み促進型アルキン-アジド環状付加(SPAAC)を可能にするため、銅が望ましくないアプリケーションに適しています .

作用機序

DBCO-PEG4-TAMRAの作用機序には、SPAAC反応が含まれ、ここでDBCO基はアジド官能基化分子と反応して、安定なトリアゾール結合を形成します。この反応は非常に特異的で効率的であるため、生体分子の正確な標識と検出が可能になります。 TAMRA色素は蛍光を発するため、標識された分子の視覚化と追跡が可能になります .

生化学分析

Biochemical Properties

Tamra-peg4-dbco plays a significant role in biochemical reactions, particularly in the strain-promoted alkyne-azide cycloaddition (SPAAC) reactions . The DBCO group in this compound can interact with molecules containing azide groups, facilitating the formation of stable triazole linkages .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role in Click Chemistry. By enabling efficient SPAAC reactions, this compound can influence cell function by facilitating the labeling and tracking of various biomolecules .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its DBCO group. This group can undergo SPAAC with azide-containing molecules, resulting in the formation of stable triazole linkages . This mechanism allows for the efficient labeling of biomolecules, which can be crucial in various research applications .

Metabolic Pathways

This compound is primarily involved in SPAAC reactions as part of Click Chemistry . It does not directly interact with enzymes or cofactors in metabolic pathways. It can be used to label and track metabolites, providing valuable insights into metabolic flux and metabolite levels .

Subcellular Localization

The subcellular localization of this compound would be determined by the specific biomolecules it is used to label. It does not contain any inherent targeting signals or undergo post-translational modifications that would direct it to specific cellular compartments or organelles .

準備方法

合成経路および反応条件

DBCO-PEG4-TAMRAの合成には、いくつかのステップが含まれます。

DBCOの合成: ジベンゾシクロオクチンは、環化および官能基修飾を含む一連の有機反応によって合成されます。

PEG化: PEGスペーサーは、溶解性と生体適合性を向上させるために導入されます。このステップには、PEGをDBCO基に付着させることが含まれます。

工業的生産方法

DBCO-PEG4-TAMRAの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するための反応条件の最適化が含まれます。 この化合物は、クロマトグラフィーや結晶化などの技術を用いて精製されます .

化学反応の分析

反応の種類

DBCO-PEG4-TAMRAは、主にクリックケミストリー反応、特にSPAACを行います。 この反応には、DBCO基がアジド官能基化分子と反応して、安定なトリアゾール結合を形成することが含まれます .

一般的な試薬と条件

試薬: アジド官能基化化合物または生体分子。

主要な生成物

SPAAC反応の主要な生成物は、DBCO-PEG4-TAMRAとアジド官能基化分子との間の安定なトリアゾール結合です .

科学的研究の応用

DBCO-PEG4-TAMRAは、科学研究において幅広い用途があります。

類似化合物との比較

類似化合物

DBCO-PEG4-Fluor 545: DBCO-PEG4-TAMRAに似ていますが、異なる蛍光団を使用しています.

DBCO-Cy5: 異なる蛍光色素を持つ別のDBCOベースの化合物です.

DBCO-PEG4-ビオチン: 蛍光色素の代わりにビオチンを使用し、ビオチン-ストレプトアビジン相互作用を必要とするアプリケーション向けです.

独自性

DBCO-PEG4-TAMRAは、DBCO基、PEGスペーサー、およびTAMRA色素を組み合わせているため、他に類を見ないものです。 この組み合わせは、高い反応性、生体適合性、および強い蛍光を提供するため、様々な生物学的および化学的用途に非常に適しています .

特性

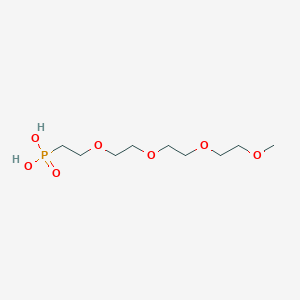

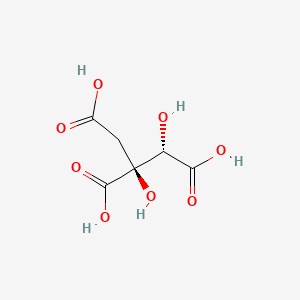

IUPAC Name |

5-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H57N5O10/c1-57(2)41-16-19-44-48(34-41)69-49-35-42(58(3)4)17-20-45(49)52(44)43-18-15-39(33-46(43)54(63)64)53(62)56-24-26-66-28-30-68-32-31-67-29-27-65-25-22-50(60)55-23-21-51(61)59-36-40-11-6-5-9-37(40)13-14-38-10-7-8-12-47(38)59/h5-12,15-20,33-35H,21-32,36H2,1-4H3,(H2-,55,56,60,62,63,64) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYTXEJLXHBCNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H57N5O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

936.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]-4-methylthiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B8106660.png)

![2-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]pyrimidine-5-carboxamide;dihydrochloride](/img/structure/B8106661.png)

![sodium;2-[[4-[[(2S)-3-methyl-1-oxo-1-[(2S)-2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]carbamoyl]benzoyl]amino]acetate](/img/structure/B8106691.png)

![2-[(1E,3E,5E,7Z)-7-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)hepta-1,3,5-trienyl]-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]indol-1-ium-5-sulfonate](/img/structure/B8106700.png)

![(1S,12S)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-15-ol](/img/structure/B8106705.png)